

boiling point and density of 7-Methyl-3-octene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methyl-3-octene

Cat. No.: B11826508

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of 7-Methyl-3-octene

This technical guide provides a comprehensive overview of the boiling point and density of **7-Methyl-3-octene**, targeted towards researchers, scientists, and professionals in drug development. This document outlines the key physical properties and details the experimental methodologies for their determination.

Core Physical Properties

7-Methyl-3-octene, with the chemical formula C_9H_{18} , is an unsaturated hydrocarbon.[\[1\]](#)[\[2\]](#)[\[3\]](#) Its physical characteristics are crucial for its handling, purification, and application in various chemical syntheses. The primary physical constants, boiling point and density, are summarized below.

Data Presentation

Property	Value	Conditions
Boiling Point	140.3 °C	At 760 mmHg
Density	0.737 g/cm ³	Not Specified
Molecular Formula	C_9H_{18}	-
Molecular Weight	126.24 g/mol	-
CAS Number	86668-33-9	-

Experimental Protocols

Accurate determination of boiling point and density requires standardized experimental procedures. The following sections detail common and reliable methods applicable to volatile organic compounds like **7-Methyl-3-octene**.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.^{[4][5]} For accurate measurement, methods such as distillation and the capillary method are commonly employed.

Method 1: Simple Distillation

Distillation is a robust method for determining the boiling point of a liquid sample when a sufficient quantity (typically >5 mL) is available.^{[6][7][8]} It also serves as a purification technique.^{[6][8]}

- **Apparatus:** A distillation flask, condenser, receiving flask, thermometer, and a heating source (e.g., heating mantle).
- **Procedure:**
 - Place the liquid sample (at least 5 mL) into the distillation flask along with a few boiling chips to ensure smooth boiling.^[7]
 - Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.^[6]
 - Begin heating the flask gently.
 - As the liquid boils, the vapor rises, surrounds the thermometer bulb, and then passes into the condenser.
 - Record the temperature when it stabilizes. This constant temperature, observed during the collection of the bulk of the distillate, is the boiling point of the liquid.^{[7][9]}

- It is also crucial to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[4]

Method 2: Capillary Method (Thiele Tube)

This micro-method is ideal when only a small amount of the substance is available.[5][7]

- Apparatus: A Thiele tube, a thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.[10]
- Procedure:
 - A small amount of the liquid is placed in the fusion tube.
 - The capillary tube, with its open end downwards, is placed inside the fusion tube containing the liquid.[11]
 - The fusion tube is attached to a thermometer.
 - The entire assembly is heated in a Thiele tube containing a high-boiling point liquid (like mineral oil) to ensure uniform heating.[7][10]
 - As the temperature rises, air trapped in the capillary tube will escape. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[10][11]
 - The heating is then discontinued.
 - The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[7]

Density Determination

Density is the mass of a substance per unit of volume.[12][13][14] The pycnometer and hydrometer methods are standard for liquid density determination.

Method 1: Pycnometer

A pycnometer is a glass flask with a precisely known volume, used for highly accurate density measurements.[\[1\]](#)[\[12\]](#)[\[13\]](#)[\[15\]](#)

- Apparatus: A pycnometer (a glass flask with a close-fitting stopper containing a capillary tube), and an analytical balance.
- Procedure:
 - Carefully clean and dry the pycnometer and weigh it accurately (m_1).
 - Fill the pycnometer with the sample liquid, ensuring no air bubbles are trapped. Insert the stopper, allowing excess liquid to exit through the capillary.
 - Thermostat the filled pycnometer to a specific temperature, as density is temperature-dependent.[\[1\]](#)
 - Wipe dry the outside of the pycnometer and weigh it again (m_2).
 - The mass of the liquid is ($m_2 - m_1$).
 - The density (ρ) is calculated by dividing the mass of the liquid by the known volume (V) of the pycnometer: $\rho = (m_2 - m_1) / V$.
 - To determine the exact volume of the pycnometer, it is often calibrated using a liquid of known density, such as distilled water.[\[12\]](#)[\[16\]](#)

Method 2: Hydrometer

The hydrometer method is a simpler and quicker, though generally less precise, method based on Archimedes' principle.[\[2\]](#)[\[3\]](#)

- Apparatus: A hydrometer and a tall, transparent cylinder.
- Procedure:
 - Pour the liquid sample into the tall cylinder, ensuring it is deep enough for the hydrometer to float freely without touching the bottom or sides.[\[2\]](#)

- Gently lower the hydrometer into the liquid until it floats.[2][3] A slight spin can help dislodge any air bubbles.[17]
- Once the hydrometer is stable, take the reading from the scale at the point where the surface of the liquid meets the stem of the hydrometer.[2] This reading directly gives the specific gravity or density of the liquid.

Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid organic compound.

Workflow for Physical Property Determination

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining boiling point and density.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. Hydrometer - Wikipedia [en.wikipedia.org]
- 3. camlab.co.uk [camlab.co.uk]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cdn.juniata.edu [cdn.juniata.edu]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. Video: Boiling Points - Procedure [jove.com]
- 12. fpharm.uniba.sk [fpharm.uniba.sk]
- 13. fpharm.uniba.sk [fpharm.uniba.sk]
- 14. calnesia.com [calnesia.com]
- 15. fiveable.me [fiveable.me]
- 16. m.youtube.com [m.youtube.com]
- 17. scribd.com [scribd.com]
- To cite this document: BenchChem. [boiling point and density of 7-Methyl-3-octene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11826508#boiling-point-and-density-of-7-methyl-3-octene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com